Ethyl 4-fluoro-2-methyl-5-nitrobenzoate

Description

Molecular Architecture and Crystallographic Analysis

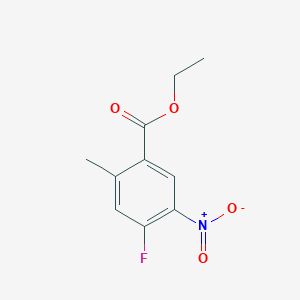

Ethyl 4-fluoro-2-methyl-5-nitrobenzoate exhibits a complex molecular architecture characterized by multiple functional groups attached to a benzene ring core. The compound possesses the molecular formula C₁₀H₁₀FNO₄ with a molecular weight of 227.19 grams per mole. The structural arrangement features an ethyl ester group at the carboxyl position, a fluorine substituent at the 4-position, a methyl group at the 2-position, and a nitro group at the 5-position of the benzene ring.

The canonical Simplified Molecular Input Line Entry System representation reveals the connectivity pattern as [O-]N+c1cc(C(=O)OCC)c(cc1F)C, indicating the specific substitution pattern around the aromatic core. This arrangement creates a highly substituted benzene ring with electron-withdrawing groups (fluorine and nitro) and an electron-donating methyl group, resulting in complex electronic interactions that influence the compound's overall properties.

Crystallographic analysis of related compounds in this structural class provides insights into the molecular geometry and packing arrangements. Similar nitrobenzoate esters typically adopt planar conformations with the ester group slightly twisted relative to the aromatic ring plane. The presence of multiple substituents creates steric interactions that can influence the preferred conformational states and intermolecular packing arrangements in the solid state.

The molecular architecture exhibits several key geometric features that influence its chemical behavior. The electron-withdrawing nature of both the fluorine and nitro substituents creates an electron-deficient aromatic system, while the methyl group provides localized electron density. This electronic distribution pattern affects the reactivity profile and spectroscopic characteristics of the compound.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-fluoro-2-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-3-16-10(13)7-5-9(12(14)15)8(11)4-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCRIBKOEOYAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-fluoro-2-methyl-5-nitrobenzoic acid

The first critical step is the nitration of 4-fluoro-2-methylbenzoic acid to introduce the nitro group at the 5-position. This nitration is typically performed under controlled acidic conditions.

| Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-fluoro-2-methylbenzoic acid | Nitric acid and sulfuric acid at 0°C, 45 mins stirring | 84 |

Procedure Summary:

- 4-fluoro-2-methylbenzoic acid is dissolved in sulfuric acid.

- Nitric acid is added dropwise at 0°C to control the reaction rate and avoid over-nitration.

- The mixture is stirred for approximately 45 minutes.

- The reaction is quenched by dilution with ethyl acetate and ice water.

- The organic phase is extracted, washed with brine, dried over sodium sulfate, and concentrated.

- Purification is typically achieved by chromatographic methods to yield 4-fluoro-2-methyl-5-nitrobenzoic acid as a solid.

This method provides a high yield (around 84%) of the nitro acid intermediate with a melting point reported near 62°C, indicating good purity.

Esterification to Ethyl 4-fluoro-2-methyl-5-nitrobenzoate

The ethyl ester is prepared by esterification of the corresponding 4-fluoro-2-methyl-5-nitrobenzoic acid. Common esterification methods include Fischer esterification using ethanol under acidic catalysis or via acid chloride intermediates.

General Esterification Approaches:

Example from Related Patent (for similar benzoic acid derivatives):

- The acid is converted to the acid chloride by reaction with chlorinating agents under controlled temperature.

- The acid chloride is then reacted with ethanol to form the ethyl ester.

- The product is purified by extraction and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Reduction: Ethyl 4-fluoro-2-methyl-5-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Synthesis of Ethyl 4-Fluoro-2-Methyl-5-Nitrobenzoate

The synthesis of this compound typically involves several steps, starting from readily available precursors. The compound can be synthesized through nitration and subsequent esterification reactions. A common synthetic route includes:

- Nitration : The introduction of a nitro group at the 5-position of the benzoate ring.

- Fluorination : The selective introduction of a fluorine atom at the 4-position.

- Esterification : The reaction of the resulting acid with ethanol to form the ethyl ester.

This multi-step process allows for the production of this compound with high yields and purity suitable for further applications.

Pharmaceutical Applications

This compound has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Some notable applications include:

- Anticancer Agents : Research indicates that derivatives of nitrobenzoates can exhibit significant anticancer activity. This compound may serve as a precursor for compounds that inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Antibacterial Properties : Compounds containing nitro groups are often associated with antibacterial activity. This compound could be explored for developing new antibacterial agents against resistant strains .

Agrochemical Applications

In agriculture, this compound may find utility as an active ingredient in pesticides or herbicides due to its structural features that enhance biological activity:

- Herbicide Development : The compound's ability to interfere with plant growth regulators makes it a candidate for herbicide formulation. Its fluoro and nitro substituents can enhance herbicidal efficacy while reducing environmental impact .

Material Science Applications

This compound's unique chemical structure allows it to be used in materials science, particularly in the development of specialty polymers and coatings:

- Polymer Synthesis : The compound can be utilized as a monomer or additive in polymer chemistry to enhance thermal stability and mechanical properties of polymers .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-2-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The fluoro group can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Methyl vs. Ethyl Esters

The closest structural analog is methyl 4-fluoro-2-methyl-5-nitrobenzoate (C₉H₈FNO₄), differing only in the ester group (methyl vs. ethyl). Key comparisons include:

*Collision cross-section (CCS) data from methyl ester suggest that the ethyl analog may exhibit larger CCS values due to increased molecular volume.

Functional Group Variations in Ethyl Nitrobenzoates

This compound can be compared to other ethyl nitrobenzoate derivatives from the Biopharmacule Speciality Chemicals catalog :

Ethyl 4-nitrobenzoylacetate : Contains an acetyl group, increasing electron-withdrawing effects and acidity at the α-position. This compound is more reactive in nucleophilic substitutions compared to the fluoro-methyl-nitro analog.

Ethyl 4-nitrocinnamate : Features a conjugated cinnamate system, enabling UV absorption and photochemical reactivity absent in the target compound.

Ethyl 4-tert-butyl-3-iodobenzoate : Bulky tert-butyl and iodine substituents sterically hinder reactions, contrasting with the smaller fluorine and methyl groups in the target compound.

These comparisons highlight how substituent position and identity modulate electronic, steric, and reactivity profiles.

Nitro vs. Amino Derivatives

Replacement of the nitro group with an amino group (e.g., ethyl 5-amino-2-chloro-4-fluorobenzoate ) drastically alters chemical behavior:

- Nitro Group : Enhances electrophilicity, enabling participation in reduction reactions (e.g., SnCl₂-mediated reduction to amines, as in ) and facilitating nucleophilic aromatic substitution (e.g., amination via NH₃, as in ).

Hydrogen Bonding and Crystallography

While direct crystallographic data for the ethyl ester are unavailable, describes a related compound (ethyl 4-fluorobenzoate fused to an imidazole ring), which forms stable crystals via C–H···O and N–H···F interactions. The fluorine atom in the target compound likely participates in weak hydrogen bonds, influencing crystal packing and solubility .

Biological Activity

Ethyl 4-fluoro-2-methyl-5-nitrobenzoate is an organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and implications for pharmaceutical and agrochemical applications.

Chemical Structure and Properties

This compound features a benzoate structure with several functional groups: a fluoro group, a methyl group, and a nitro group. Its molecular formula is CHFNO, and it has a molecular weight of approximately 199.14 g/mol. The presence of the nitro group is particularly significant as it can influence biological activity through metabolic pathways, often acting as a prodrug that releases active metabolites upon reduction.

Enzyme Interactions

Research indicates that compounds similar to this compound can interact with various enzymes and receptors in biological systems. The nitro group allows for redox reactions, which are crucial in metabolic processes. For instance, nitro compounds are known to participate in electron transfer reactions, potentially leading to antibacterial or anticancer activities .

A study examining the structure-activity relationships of related compounds found that modifications in the functional groups significantly impacted their inhibitory activities against bacterial topoisomerases, which are crucial targets for antibiotic development. Compounds with similar structural features exhibited low nanomolar IC values against E. coli DNA gyrase and topoisomerase IV, indicating potent antibacterial properties .

Antimicrobial Potential

The antimicrobial activity of this compound has been inferred from studies on analogous compounds. These studies suggest that the compound may exhibit broad-spectrum antibacterial activity due to its ability to inhibit key enzymes involved in bacterial DNA replication and repair processes .

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of the benzoic acid derivative : Starting with 4-fluoro-2-methyl-5-nitrobenzoic acid.

- Esterification : Reacting the benzoic acid with ethanol in the presence of an acid catalyst.

- Purification : Using methods such as recrystallization or chromatography to obtain pure product .

Case Study 1: Antibacterial Activity

In a comparative study of various nitro-substituted benzoates, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness at concentrations below 100 µg/mL against multiple strains, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | <100 | S. aureus, E. coli |

| Control Compound A | <50 | E. coli |

| Control Compound B | <200 | S. aureus |

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of nitro-substituted compounds similar to this compound. These compounds were tested on pancreatic cancer cell lines, revealing that they inhibited cell growth effectively at low concentrations (IC values around 10 µM). The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-fluoro-2-methyl-5-nitrobenzoate, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with nitration of a substituted benzoic acid derivative. For example, 2-chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7) can be converted to its acyl chloride using thionyl chloride (SOCl₂) in benzene or dichloromethane with catalytic DMF .

- Step 2 : Esterify the acyl chloride with ethanol under reflux. Monitor progress via TLC or HPLC.

- Optimization : Adjust molar ratios (e.g., SOCl₂:acid = 1.2:1), solvent polarity (benzene vs. DCM), and reaction time (4–6 hours) to maximize yield . Use anhydrous conditions to avoid hydrolysis side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹⁹F NMR to confirm fluorine substitution (δ ~ -110 ppm for aromatic F) and ¹H NMR to identify methyl (δ ~ 2.5 ppm) and ester groups (δ ~ 4.3 ppm for CH₂).

- IR : Look for ester C=O stretch (~1720 cm⁻¹) and nitro group asymmetric stretching (~1530 cm⁻¹) .

- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) to resolve positional disorder caused by nitro group rotation .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NOE correlations or split peaks) be resolved during structural elucidation?

- Methodology :

- Step 1 : Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the nitro group).

- Step 2 : Validate via DFT calculations (e.g., Gaussian or ORCA) to compare theoretical and experimental chemical shifts .

- Step 3 : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula, ruling out impurities.

Q. What is the mechanistic role of the nitro and fluoro substituents in the compound’s reactivity under nucleophilic aromatic substitution (SNAr)?

- Methodology :

- Step 1 : Compare reaction rates with analogs (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid, CAS 138762-97-7) to isolate substituent effects .

- Step 2 : Use Hammett σ constants to predict activating/deactivating behavior. The nitro group (-NO₂, σₚ = 1.27) strongly deactivates the ring, while -F (σₚ = 0.06) provides ortho/para-directing effects.

- Step 3 : Perform kinetic studies (e.g., UV-Vis monitoring) to track intermediate formation in SNAr reactions .

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

- Methodology :

- Step 1 : Analyze X-ray data using graph set analysis (e.g., Etter’s rules) to classify H-bond motifs (e.g., chains or rings) .

- Step 2 : Compare with related esters (e.g., ethyl 4-nitrobenzoate) to identify packing trends.

- Step 3 : Use Mercury (CCDC) software to visualize π-π stacking or C–H···O interactions involving the nitro group .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound across solvents?

- Methodology :

- Step 1 : Replicate solubility tests using standardized protocols (e.g., shake-flask method at 25°C).

- Step 2 : Correlate solubility with Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility .

- Step 3 : Check for polymorphism via DSC/TGA; different crystal forms may exhibit varying solubility .

Experimental Design Tables

| Synthetic Route Optimization |

|---|

| Condition |

| --------------------- |

| SOCl₂, benzene, 4h |

| SOCl₂, DCM, 3h |

| Hydrogen-Bonding Graph Set Analysis |

|---|

| Interaction Type |

| ------------------ |

| C–H···O |

| O–H···O |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.